molecular formula C22H26O9 B2901218 Bauhiniaside B CAS No. 69261-84-3

Bauhiniaside B

Cat. No.: B2901218
CAS No.: 69261-84-3
M. Wt: 434.441
InChI Key: LVORRJFRGNQTJB-QMCAAQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bauhiniaside B involves several steps, including the extraction of the compound from the Bauhinia species.

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available sources. it is likely that large-scale extraction and purification processes are employed, similar to those used for other plant-derived compounds .

Chemical Reactions Analysis

Types of Reactions

Bauhiniaside B can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Bauhiniaside B is similar to other flavonoids derived from the Bauhinia species, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical structure and biological activities. It has been shown to possess a distinct profile of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O9/c1-29-13-5-2-12(3-6-13)4-9-16(24)15-8-7-14(10-17(15)25)30-22-21(28)20(27)19(26)18(11-23)31-22/h2-3,5-8,10,18-23,25-28H,4,9,11H2,1H3/t18-,19-,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVORRJFRGNQTJB-QMCAAQAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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